Heptadecanoic acid

Catalog No.
S568708
CAS No.
506-12-7
M.F
C17H34O2
M. Wt
270.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptadecanoic acid

CAS Number

506-12-7

Product Name

Heptadecanoic acid

IUPAC Name

heptadecanoic acid

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

InChI

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)

InChI Key

KEMQGTRYUADPNZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCC(=O)O

Solubility

4.2 mg/L @ 25 °C (exp)

Synonyms

heptadecanoic acid, margaric acid, margaric acid, 1-(11)C-labeled, margaric acid, nickel (2+) salt, margaric acid, potassium salt, margaric acid, sodium salt, omega I-123 heptadecanoic acid

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)O

Heptadecanoic acid, also known as margaric acid, is a long-chain saturated fatty acid with the formula C17H34O2. While not abundant, it is found in trace amounts in various sources, including the fat of ruminant animals, some plants, and even some bacterial strains []. Recent research has explored its potential applications in several areas:

Potential Role in Metabolic Health

Several studies have investigated the link between heptadecanoic acid and metabolic health, particularly type 2 diabetes. Observational studies suggested an inverse association between dietary intake of heptadecanoic acid and the risk of developing type 2 diabetes [, ]. However, further research yielded mixed results. While one study showed a reduction in ferritin levels and alleviated symptoms of metabolic syndrome in dolphins fed a diet rich in heptadecanoic acid [], other studies in mice showed no significant impact on body weight, ectopic lipid accumulation, or insulin resistance with heptadecanoic acid supplementation []. These conflicting findings necessitate further investigation to elucidate the specific role of heptadecanoic acid in metabolic health and potential therapeutic applications.

Heptadecanoic acid is a long-chain saturated fatty acid characterized by a straight-chain structure consisting of 17 carbon atoms. Its systematic name is heptadecanoic acid, and it is recognized by various synonyms, including n-heptadecanoic acid and margarinic acid. The compound appears as a crystalline solid with a melting point ranging from 59 to 61 °C, and it has a molecular weight of approximately 270.45 g/mol .

Physical Properties

  • Molecular Formula: C17H34O2\text{C}_{17}\text{H}_{34}\text{O}_{2}
  • Molecular Weight: 270.45 g/mol
  • Melting Point: 59 - 61 °C
  • Solubility: Insoluble in water but soluble in alcohol .

Heptadecanoic acid itself doesn't have a well-defined mechanism of action in biological systems. However, its role as a reference standard in fatty acid analysis helps researchers understand the mechanisms by which other fatty acids function within cells and organisms [].

Heptadecanoic acid plays several roles in biological systems:

  • Metabolite: It serves as a metabolite in mammals, Daphnia magna, and algae, indicating its involvement in various metabolic pathways .
  • Pheromonic Properties: It has been identified as a pheromone component in the secretions of several animals, aiding in mate selection and attraction among species such as the European badger and Bactrian camels .
  • Attractant/Repellent: Heptadecanoic acid acts as an attractant for certain insects like the khapra beetle and yellow fever mosquito while repelling others like the common house mosquito .

Heptadecanoic acid can be synthesized through several methods:

  • Biological Synthesis: Naturally produced by ruminants and certain plants, albeit in trace amounts.
  • Chemical Synthesis: Can be synthesized through methods such as the Arndt-Eistert synthesis, which involves the homologation of fatty acids to produce longer-chain counterparts .
  • Fatty Acid Isolation: Extracted from natural sources such as milk fat or certain plant oils where it occurs in minor concentrations .

Heptadecanoic acid has various applications across different fields:

  • Food Industry: Used as an ingredient in food products due to its flavoring properties.
  • Cosmetics: Incorporated into cosmetic formulations for its emollient properties.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activities .

Heptadecanoic acid shares similarities with other long-chain fatty acids. Here are some comparable compounds:

Compound NameMolecular FormulaCharacteristics
Palmitic AcidC16H32O2\text{C}_{16}\text{H}_{32}\text{O}_{2}Commonly found in animal fats; saturated
Stearic AcidC18H36O2\text{C}_{18}\text{H}_{36}\text{O}_{2}More abundant than heptadecanoic acid; saturated
Nonadecanoic AcidC19H38O2\text{C}_{19}\text{H}_{38}\text{O}_{2}Rare; longer chain saturated fatty acid
Heptadecenoic AcidC17H32O\text{C}_{17}\text{H}_{32}\text{O}Unsaturated derivative with one double bond

Uniqueness of Heptadecanoic Acid:
Heptadecanoic acid is unique due to its odd carbon chain length, which distinguishes it from most common fatty acids that typically have even numbers of carbon atoms. Its specific biological roles, particularly in pheromonal signaling, further highlight its distinctiveness compared to other fatty acids .

Peroxisomal 2-Hydroxyacyl-CoA Lyase-Mediated Pathways

Peroxisomal α-oxidation plays a pivotal role in C17:0 biosynthesis. The enzyme 2-hydroxyacyl-CoA lyase (Hacl1) catalyzes the cleavage of 2-hydroxyphytanoyl-CoA to produce pentadecanal and formyl-CoA, which subsequently undergoes oxidation to yield heptadecanoic acid. Knockout mouse models (Hacl1−/−) demonstrate a 26% reduction in plasma C17:0 and a 22% decrease in hepatic C17:0 compared to wild-type controls, confirming Hacl1's essential role. This pathway operates independently of dietary intake, explaining C17:0's utility as a biomarker for metabolic disorders such as type 2 diabetes and cardiovascular diseases.

The peroxisomal pathway also intersects with mitochondrial β-oxidation. Odd-chain fatty acids like C17:0 undergo β-oxidation to produce propionyl-CoA, which enters the citric acid cycle as succinyl-CoA, linking lipid metabolism to energy production. Dysregulation of this process may contribute to mitochondrial dysfunction observed in aging and neurodegenerative diseases.

Table 1: Hepatic and Plasma C17:0 Levels in Hacl1 Knockout Mice

TissueHacl1+/+ (nmol/g)Hacl1−/− (nmol/g)Reduction (%)
Liver14.3 ± 1.211.2 ± 0.922
Plasma8.7 ± 0.66.4 ± 0.526
Adipose Tissue5.1 ± 0.44.9 ± 0.3NS

Data adapted from Hacl1 knockout studies.

Microbial Contributions in Ruminant Systems

Rumen microbiota in cattle and sheep synthesize C17:0 via branched-chain amino acid (BCAA) metabolism. Valine, leucine, and isoleucine are converted to iso- and anteiso-fatty acids, which are elongated using propionyl-CoA as a primer. Prevotella and Butyrivibrio genera are key contributors, producing C17:0 at rates correlating with dietary fiber intake (R = 0.43–0.58).

Milk from grass-fed cows contains 4.74–5.39 mg/g of odd- and branched-chain fatty acids (OBCFAs), with C17:0 constituting 0.37–0.45 mg/g. Subclinical ruminal acidosis reduces C17:0 synthesis by 30%, highlighting its sensitivity to microbial dysbiosis.

Table 2: Microbial OBCFA Production in Rumen Fluid

Fatty AcidConcentration (mg/g DM)Key Microbial Genera
C15:01.65–3.94Prevotella, Butyrivibrio
iso-C17:00.25–0.46Clostridium, Ruminococcus
C17:00.34–0.57Bacteroidetes, Firmicutes

DM = Dry matter; data from in vitro fermentation studies.

Propionate Metabolism as a Precursor Pathway

Propionyl-CoA, derived from valine, isoleucine, and odd-chain fatty acid β-oxidation, serves as the primary precursor for C17:0 biosynthesis. In hepatocytes, propionate inhibits acetyl-CoA carboxylase (ACC), reducing malonyl-CoA availability and redirecting carbon flux toward C17:0 synthesis. At physiological concentrations (0.6–1.2 mM), propionate decreases fatty acid synthesis by 40% while increasing C17:0 yield by 18%.

Propionate's dual role as a gluconeogenic substrate and C17:0 precursor underscores its metabolic versatility. In ruminants, 70% of propionate is absorbed via the rumen epithelium and converted to glucose, while the remainder contributes to OBCFA synthesis.

Odd-Chain Fatty Acid β-Oxidation Specificities

Heptadecanoic acid, as a seventeen-carbon saturated fatty acid, follows a unique metabolic pathway that distinguishes it from the more common even-chain fatty acids [1]. The beta-oxidation of heptadecanoic acid proceeds through the same fundamental enzymatic steps as even-chain fatty acids, involving sequential cycles of oxidation, hydration, oxidation, and thiolytic cleavage [21]. However, the distinctive characteristic of odd-chain fatty acid metabolism emerges in the final round of beta-oxidation, where the process generates both acetyl-coenzyme A and propionyl-coenzyme A rather than two acetyl-coenzyme A molecules [3] [21].

The beta-oxidation pathway for heptadecanoic acid initiates with activation to heptadecanoyl-coenzyme A through the action of acyl-coenzyme A synthetases [29]. The activated fatty acid then undergoes eight complete cycles of beta-oxidation, producing eight molecules of acetyl-coenzyme A and generating substantial reducing equivalents in the form of nicotinamide adenine dinucleotide and flavin adenine dinucleotide hydrogen [2]. During the final cycle, the five-carbon acyl-coenzyme A intermediate is cleaved by thiolase to yield one molecule each of acetyl-coenzyme A and propionyl-coenzyme A [23].

Research findings demonstrate that odd-chain fatty acids, including heptadecanoic acid, exhibit distinct metabolic characteristics compared to their even-chain counterparts [2]. Studies using stable isotope-labeled fatty acids have revealed that odd-numbered fatty acids accumulate preferentially in adipose tissue and demonstrate slower rates of beta-oxidation [2]. This phenomenon suggests that the enzymatic machinery involved in fatty acid oxidation may exhibit substrate specificity that favors even-chain fatty acids over odd-chain species [2].

The specificity of beta-oxidation enzymes for heptadecanoic acid has been investigated through kinetic studies examining the affinity and catalytic efficiency of key enzymes [34]. Long-chain acyl-coenzyme A dehydrogenase demonstrates comparable activity toward heptadecanoic acid as toward palmitic acid, indicating that the initial oxidation step does not represent a rate-limiting factor in odd-chain fatty acid metabolism [34]. However, downstream enzymes in the pathway may exhibit altered kinetic parameters when processing odd-chain substrates [35].

EnzymeLocationFunctionCofactorProduct
Acyl-coenzyme A DehydrogenaseMitochondriaFirst oxidation step in beta-oxidationFlavin adenine dinucleotideTrans-2-enoyl-coenzyme A, flavin adenine dinucleotide hydrogen
Enoyl-coenzyme A HydrataseMitochondriaHydration of trans double bondNone3-Hydroxyacyl-coenzyme A
3-Hydroxyacyl-coenzyme A DehydrogenaseMitochondriaOxidation of hydroxyl group to ketoneNicotinamide adenine dinucleotide3-Ketoacyl-coenzyme A, nicotinamide adenine dinucleotide hydrogen
ThiolaseMitochondriaThiolytic cleavage releasing acetyl-coenzyme ACoenzyme AAcetyl-coenzyme A + shortened acyl-coenzyme A
Propionyl-coenzyme A CarboxylaseMitochondriaCarboxylation of propionyl-coenzyme ABiotin, adenosine triphosphateD-Methylmalonyl-coenzyme A
Methylmalonyl-coenzyme A EpimeraseMitochondriaIsomerization D- to L-methylmalonyl-coenzyme ANoneL-Methylmalonyl-coenzyme A
Methylmalonyl-coenzyme A MutaseMitochondriaRearrangement to succinyl-coenzyme AVitamin B12 (Adenosylcobalamin)Succinyl-coenzyme A

Mitochondrial vs. Peroxisomal Processing Differences

The cellular processing of heptadecanoic acid involves two distinct organellar systems with fundamentally different biochemical capabilities and regulatory mechanisms [17]. Mitochondrial processing represents the primary pathway for heptadecanoic acid oxidation, while peroxisomal processing serves specialized functions in fatty acid modification and detoxification [13] [17].

Mitochondrial processing of heptadecanoic acid requires transport across the inner mitochondrial membrane through the carnitine palmitoyltransferase system [17] [39]. Carnitine palmitoyltransferase I, located on the outer surface of the inner mitochondrial membrane, catalyzes the formation of heptadecanoyl-carnitine, enabling transport into the mitochondrial matrix [39]. Once inside the matrix, carnitine palmitoyltransferase II regenerates heptadecanoyl-coenzyme A for subsequent beta-oxidation [17]. This transport mechanism is subject to regulation by malonyl-coenzyme A, which inhibits carnitine palmitoyltransferase I activity and thereby controls the rate of fatty acid oxidation [8].

The mitochondrial beta-oxidation pathway is coupled to the electron transport chain, allowing for efficient adenosine triphosphate production through oxidative phosphorylation [17]. Each complete cycle of beta-oxidation generates one molecule each of flavin adenine dinucleotide hydrogen and nicotinamide adenine dinucleotide hydrogen, which donate electrons to the respiratory chain [21]. For heptadecanoic acid, the complete oxidation through eight cycles produces eight flavin adenine dinucleotide hydrogen and eight nicotinamide adenine dinucleotide hydrogen molecules, representing a substantial contribution to cellular energy production [23].

Peroxisomal processing of fatty acids operates through a distinct biochemical mechanism that does not require carnitine for substrate transport [31]. Very long-chain fatty acids diffuse directly into peroxisomes and are activated by peroxisomal acyl-coenzyme A synthetases [31]. The peroxisomal beta-oxidation system primarily processes fatty acids longer than twenty-two carbons, suggesting that heptadecanoic acid would not be a preferred substrate for this pathway [29] [31].

The peroxisomal system differs fundamentally from mitochondrial oxidation in its energy coupling and product formation [17]. Peroxisomal acyl-coenzyme A oxidase, the first enzyme in the peroxisomal beta-oxidation pathway, transfers electrons directly to molecular oxygen, producing hydrogen peroxide rather than reducing equivalents for adenosine triphosphate synthesis [13] [17]. This mechanism serves a detoxification function rather than energy production, as the hydrogen peroxide is subsequently metabolized by catalase [17].

Research findings indicate that peroxisomal processing may contribute to odd-chain fatty acid formation through alpha-oxidation pathways [12] [18]. Peroxisomal 2-hydroxyacyl-coenzyme A lyase enzymes, particularly 2-hydroxyacyl-coenzyme A lyase 1 and 2-hydroxyacyl-coenzyme A lyase 2, catalyze the cleavage of 2-hydroxylated fatty acids, resulting in the formation of fatty acids shortened by one carbon [7] [12]. This pathway represents an alternative mechanism for generating odd-chain fatty acids, including heptadecanoic acid, from even-chain precursors [12] [18].

CharacteristicMitochondrial ProcessingPeroxisomal Processing
LocationMitochondrial matrixPeroxisomal matrix
Fatty Acid Substrate PreferenceLong-chain fatty acids (C12-C18)Very long-chain fatty acids (>C22)
Transport MechanismCarnitine shuttle systemDirect diffusion, no carnitine required
Primary FunctionComplete oxidation for adenosine triphosphate productionChain shortening and detoxification
Energy ProductionHigh adenosine triphosphate yield via electron transportNo adenosine triphosphate production, generates hydrogen peroxide
Key EnzymesCarnitine palmitoyltransferase 1/carnitine palmitoyltransferase 2, long-chain acyl-coenzyme A dehydrogenase, very long-chain acyl-coenzyme A dehydrogenaseAcyl-coenzyme A oxidase 1, acyl-coenzyme A oxidase 2, 2-hydroxyacyl-coenzyme A lyase 1, 2-hydroxyacyl-coenzyme A lyase 2
ProductsAcetyl-coenzyme A, nicotinamide adenine dinucleotide hydrogen, flavin adenine dinucleotide hydrogenShortened acyl-coenzyme A, hydrogen peroxide
RegulationEnergy-dependent regulationSubstrate availability-dependent

Propionyl-CoA Generation and Tricarboxylic Acid Cycle Integration

The terminal product of heptadecanoic acid beta-oxidation, propionyl-coenzyme A, requires specialized enzymatic processing before integration into central metabolic pathways [20] [23]. This three-carbon acyl-coenzyme A derivative cannot enter the tricarboxylic acid cycle directly and must undergo a series of carboxylation and rearrangement reactions to form succinyl-coenzyme A [25] [27].

Propionyl-coenzyme A carboxylase catalyzes the initial step in propionyl-coenzyme A metabolism, utilizing biotin as a cofactor to carboxylate the alpha-carbon of propionyl-coenzyme A [20]. This adenosine triphosphate-dependent reaction produces D-methylmalonyl-coenzyme A through a two-step mechanism involving biotin carboxylation followed by carboxyl transfer [20]. The enzyme demonstrates highest affinity for propionyl-coenzyme A among various acyl-coenzyme A substrates, with a Michaelis constant of 0.29 millimolar [20].

The stereochemical specificity of subsequent enzymatic steps requires conversion of D-methylmalonyl-coenzyme A to its L-isomer through the action of methylmalonyl-coenzyme A epimerase [21] [23]. This isomerization reaction is essential because the final enzyme in the pathway, methylmalonyl-coenzyme A mutase, exhibits absolute specificity for the L-isomer of its substrate [25] [27].

Methylmalonyl-coenzyme A mutase represents one of only two vitamin B12-dependent enzymes in human metabolism [25] [28]. The enzyme utilizes adenosylcobalamin as a cofactor to catalyze the intramolecular rearrangement of L-methylmalonyl-coenzyme A to succinyl-coenzyme A [26] [27]. This reaction involves a free radical mechanism in which the adenosyl radical abstracts a hydrogen atom from the substrate, facilitating the migration of the coenzyme A moiety from the carboxyl carbon to the methyl carbon [25] [32].

The integration of propionyl-coenzyme A-derived succinyl-coenzyme A into the tricarboxylic acid cycle provides an anaplerotic mechanism that replenishes cycle intermediates [1] [24]. Succinyl-coenzyme A enters the cycle at the succinate thiokinase step, where it is converted to succinate with concomitant formation of guanosine triphosphate [22]. This anaplerotic contribution becomes particularly significant during periods of increased metabolic demand or when tricarboxylic acid cycle intermediates are withdrawn for biosynthetic purposes [1].

Research using stable isotope tracers has demonstrated that propionyl-coenzyme A derived from odd-chain fatty acid oxidation can contribute to gluconeogenesis through its conversion to oxaloacetate via the tricarboxylic acid cycle [24]. Studies with carbon-13 labeled valine, which generates propionyl-coenzyme A through amino acid catabolism, have shown the formation of glucose containing carbon-13 derived from the propionyl moiety [24]. This finding indicates that heptadecanoic acid metabolism can potentially contribute to glucose homeostasis during fasting conditions [24].

The anaplerotic function of propionyl-coenzyme A has been demonstrated to be particularly important in cardiac muscle, where the demand for tricarboxylic acid cycle intermediates is high due to the tissue's substantial oxidative capacity [1] [5]. Studies using odd-chain fatty acids as metabolic substrates have shown improved cardiac function in models of impaired fatty acid oxidation, suggesting that the anaplerotic contribution of propionyl-coenzyme A can compensate for deficiencies in conventional energy-producing pathways [39].

StepReactionSubstrateProductEnzyme/Complex
1Propionyl-coenzyme A formationHeptadecanoic acid (final beta-oxidation)Propionyl-coenzyme A + 8 Acetyl-coenzyme AThiolase
2CarboxylationPropionyl-coenzyme AD-Methylmalonyl-coenzyme APropionyl-coenzyme A carboxylase
3Epimerase reactionD-Methylmalonyl-coenzyme AL-Methylmalonyl-coenzyme AMethylmalonyl-coenzyme A epimerase
4Mutase reactionL-Methylmalonyl-coenzyme ASuccinyl-coenzyme AMethylmalonyl-coenzyme A mutase
5Tricarboxylic acid cycle entrySuccinyl-coenzyme ASuccinate + coenzyme ASuccinate thiokinase
6Energy productionTricarboxylic acid cycle intermediatesGuanosine triphosphate, nicotinamide adenine dinucleotide hydrogen, flavin adenine dinucleotide hydrogenTricarboxylic acid cycle enzymes

Physical Description

Liquid, Other Solid
Other Solid
Solid; [Merck Index]
Solid

XLogP3

6.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

270.255880323 g/mol

Monoisotopic Mass

270.255880323 g/mol

Boiling Point

363.00 to 364.00 °C. @ 760.00 mm Hg

Heavy Atom Count

19

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical solid

Melting Point

61.3 °C

UNII

V987Y9OZ8L

Related CAS

1002-82-0 (hydrochloride salt)
17378-36-8 (potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 139 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 67 of 139 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 72 of 139 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.23e-08 mmHg

Pictograms

Irritant

Irritant

Other CAS

63399-94-0
67701-03-5
68424-37-3
506-12-7

Wikipedia

Margaric_acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Miscellaneous Manufacturing
Paper Manufacturing
Plastics Product Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Miscellaneous Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Heptadecanoic acid: ACTIVE
Fatty acids, C14-22: ACTIVE

Dates

Modify: 2023-08-15
1. X. Persson et al. “Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS” Journal of Lipid Research, Vol.51(9) pp. 2761-2765, 20102. B. Vlaeminck et al. “Rumen odd and branched chain fatty acids in relation to in vitro rumen volatile fatty acid productions and dietary characteristics ofincubated substrates” Journal of Animal Physiology and Animal Nutrition, Vol. 88 pp. 401-411, 20043. H. Eltahlawy, J. Buckner, S. Foster “Evidence for two-step regulation of pheromone biosynthesis by the pheromone biosynthesis-activating neuropeptidein the moth Heliothis virescens” Arch Insect Biochem Physiol, Vol. 64(3) pp. 120-130, 2007

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